1-Benzhydryl-3-fluoroazetidine
Overview
Description
Preparation Methods
1-Benzhydryl-3-fluoroazetidine can be synthesized through several routes. One common method involves the reaction of 3-fluoro-cyclobutylamine with benzhydryl halide under an inert atmosphere . The reaction conditions typically include the use of an inert gas such as nitrogen or argon to prevent unwanted side reactions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Benzhydryl-3-fluoroazetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzhydryl-3-fluoroazetidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-fluoroazetidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
1-Benzhydryl-3-fluoroazetidine can be compared with other similar compounds, such as:
- 1-Benzhydryl-3-azetidinol
- 3-Benzhydryl-1-isobutylpyrrolidine
- 1-Boc-3-(aminomethyl)azetidine
- 3-Benzhydryl-3-pentanol
These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its fluorine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-benzhydryl-3-fluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWABRWFBVPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428541 | |
Record name | 1-benzhydryl-3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617718-45-3 | |
Record name | 1-benzhydryl-3-fluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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